molecular formula C9H20Br2N+ B11822213 6,6-Dibromohexyl(trimethyl)azanium

6,6-Dibromohexyl(trimethyl)azanium

Cat. No.: B11822213
M. Wt: 302.07 g/mol
InChI Key: AYOQQGVOUMVTTG-UHFFFAOYSA-N
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Description

6,6-Dibromohexyl(trimethyl)azanium is a quaternary ammonium compound with the molecular formula C9H21Br2N. This compound is known for its unique structure, which includes a hexyl chain substituted with two bromine atoms and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dibromohexyl(trimethyl)azanium can be synthesized through a series of chemical reactions involving the alkylation of hexyl bromide with trimethylamine. The general synthetic route involves the following steps:

    Starting Materials: 1,6-Dibromohexane and trimethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

    Procedure: 1,6-Dibromohexane is reacted with an excess of trimethylamine to form this compound bromide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

6,6-Dibromohexyl(trimethyl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and sodium thiolate in polar solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

6,6-Dibromohexyl(trimethyl)azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dibromohexyl(trimethyl)azanium involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can modulate ion channels and transporters, affecting cellular ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual bromine substitution, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C9H20Br2N+

Molecular Weight

302.07 g/mol

IUPAC Name

6,6-dibromohexyl(trimethyl)azanium

InChI

InChI=1S/C9H20Br2N/c1-12(2,3)8-6-4-5-7-9(10)11/h9H,4-8H2,1-3H3/q+1

InChI Key

AYOQQGVOUMVTTG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCC(Br)Br

Origin of Product

United States

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